3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-[(4-Isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a triazoloquinazoline core. The structure includes a 4-isopropylphenyl sulfonyl group at position 3 and a 2-phenylpropyl amine substituent at position 3. Its molecular formula is C₃₁H₃₀N₅O₂S, with a calculated molecular weight of 548.7 g/mol (based on analogous compounds in and ).
Properties
IUPAC Name |
N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVBRSUIRLHCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H27N5O2S
- Molecular Weight : 485.6 g/mol
- Chemical Structure : The compound features a quinazoline core with a triazole moiety and a sulfonyl group attached to an isopropylphenyl substituent.
Anticancer Potential
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on human cancer cell lines, particularly through the induction of apoptosis. It was noted that treatment with this compound led to an increase in apoptotic markers such as cleaved caspase-3 and PARP in HCT-116 cells .
- Cell Cycle Arrest : Research indicated that the compound could induce cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells .
- Molecular Targets : The compound has been shown to interact with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are pivotal in cancer cell signaling and angiogenesis .
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed following treatment, suggesting a shift towards apoptosis in cancer cells .
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in xenograft models treated with this compound, supporting its potential as an anticancer agent .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Sulfonyl Substituents
The sulfonyl group at position 3 significantly influences physicochemical and biological properties. Key analogs include:
- Key Insight : The 4-isopropylphenyl group in the target compound enhances hydrophobic interactions compared to methyl or unsubstituted phenyl groups . Savirin’s ketone moiety (vs. amine) may reduce basicity, altering membrane permeability .
Modifications in the Amine Side Chain
The N-(2-phenylpropyl) side chain distinguishes the target compound from analogs with cyclohexyl or aryl groups:
- Key Insight : Bulky substituents like 2-phenylpropyl or 3,4-diethoxyphenethyl may enhance target binding through π-π stacking or van der Waals interactions .
Core Heterocycle Modifications
Replacing the triazoloquinazoline core with pyrimidine or triazine alters activity:
- Key Insight: The triazoloquinazoline core in the target compound offers a larger planar surface for DNA intercalation or enzyme inhibition compared to pyrimidine analogs . However, thieno-fused cores exhibit higher anticancer potency, suggesting that ring fusion strategies could optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
